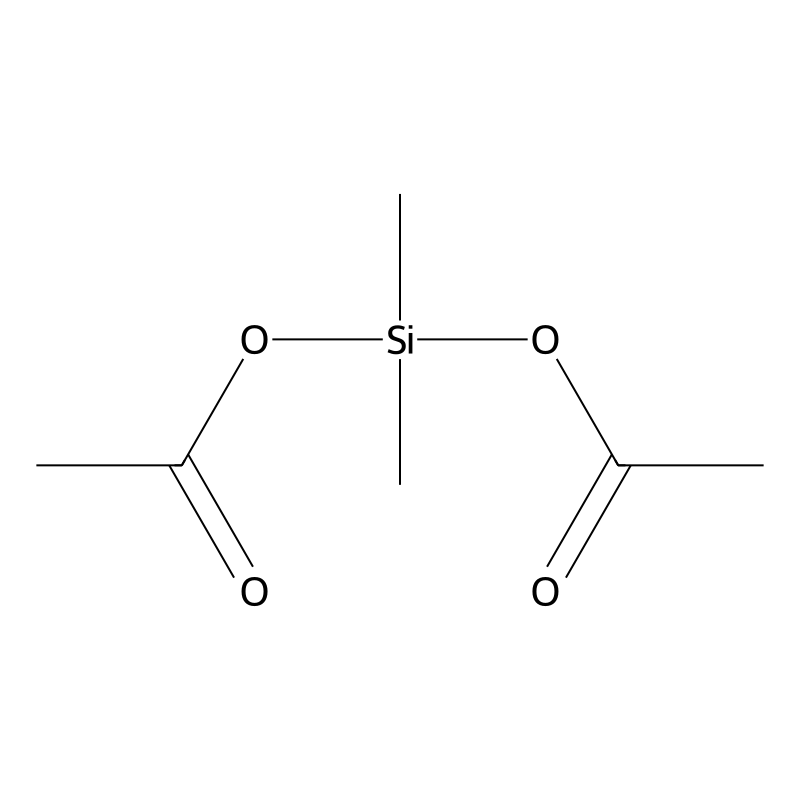

Diacetoxydimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Recycling Silicone-Based Materials

Specific Scientific Field: This application falls under the field of Polymer Science and Environmental Science .

Comprehensive and Detailed Summary of the Application: Diacetoxydimethylsilane is used in the depolymerization of polysiloxanes, a type of silicone-based material . This process is crucial for recycling silicone-based materials, which is an important area of research due to the environmental implications of silicone waste .

Detailed Description of the Methods of Application or Experimental Procedures: The depolymerization process involves the scission of the silicone bond, which is the first step to polymerization or the depolymerization of polymers . Several methods have been studied for this purpose, including hydrolysis, catalytic depolymerization, thermal depolymerization, and radical extractions . Diacetoxydimethylsilane is produced in the process of iron-catalyzed depolymerization .

Thorough Summary of the Results or Outcomes Obtained: The depolymerization process results in new polymers, cyclics, and monomeric silanes . More research is needed to develop better methods for recycling siloxanes and to understand how to build new silicone-based materials from the primary siloxane cyclic forms .

For instance, it can be used as a reagent in the synthesis of other chemical compounds . Additionally, it can be used in the production of silicone-based materials, as mentioned earlier .

Diacetoxydimethylsilane is an organosilicon compound with the molecular formula C₆H₁₂O₄Si. It is characterized by the presence of two acetoxy groups attached to a dimethylsilane backbone. This compound appears as a colorless to pale yellow liquid and is known for its reactivity, particularly in hydrolysis reactions, where it can release acetic acid and form silanols. The resulting silanols can further react to produce siloxanes, which are essential in various industrial applications .

Diacetoxydimethylsilane can be synthesized through various methods:

- Direct Acetylation: One common method involves the reaction of dimethylchlorosilane with acetic anhydride or acetic acid in the presence of a catalyst. This process allows for the introduction of acetoxy groups onto the silicon atom.

- Hydrolysis of Dimethylsilanediol: Another method includes hydrolyzing dimethylsilanediol in acetic acid, which leads to the formation of diacetoxydimethylsilane .

Diacetoxydimethylsilane has several applications across different industries:

- Silicone Production: It serves as a precursor for synthesizing various silicone materials, which are used in sealants, adhesives, and coatings.

- Surface Treatment: The compound is utilized in surface modification processes to enhance hydrophobicity and improve adhesion properties.

- Chemical Intermediates: It acts as an intermediate in the synthesis of other organosilicon compounds used in pharmaceuticals and agrochemicals .

Research into the interaction studies of diacetoxydimethylsilane primarily focuses on its hydrolysis products and their subsequent reactions. The hydrolysis leads to the formation of silanols, which can interact with various substrates to form siloxanes. These interactions are crucial for applications in coatings and adhesives, where bonding strength and durability are essential .

Several compounds share structural similarities with diacetoxydimethylsilane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyldichlorosilane | Si(CH₃)₂Cl₂ | Hydrolyzes to form silicones; used primarily in silicone production. |

| Dimethylsilanediol | C₂H₆O₂Si | Contains hydroxyl groups; less reactive than diacetoxydimethylsilane. |

| Trimethylsilane | C₃H₉Si | Simple structure; less functional groups compared to diacetoxydimethylsilane. |

Diacetoxydimethylsilane stands out due to its dual acetoxy groups, which enhance its reactivity compared to other similar compounds. This unique structure allows it to serve specific roles in silicone chemistry and surface modification that other compounds cannot fulfill as effectively .

Industrial-Scale Production Methods

Direct Synthesis from Dimethyldichlorosilane and Acetic Acid

The primary industrial method for producing diacetoxydimethylsilane involves the direct reaction of dimethyldichlorosilane with acetic acid [1] [2]. This process represents the most economically viable route for large-scale production, utilizing readily available starting materials that are produced through established industrial processes [3]. The reaction proceeds according to the following stoichiometric relationship:

(CH₃)₂SiCl₂ + 2CH₃COOH → (CH₃COO)₂Si(CH₃)₂ + 2HCl

The reaction mechanism involves nucleophilic substitution at the silicon center, where acetate groups displace chloride atoms [2]. Industrial implementation requires careful control of reaction conditions to optimize yield and minimize byproduct formation [4]. The process typically operates at elevated temperatures ranging from 120°C to 180°C, with reaction times varying from 4 to 12 hours depending on the specific catalyst system employed [4].

Table 1: Industrial Production Parameters for Direct Synthesis

| Parameter | Optimal Range | Industrial Standard |

|---|---|---|

| Temperature | 120-180°C | 150°C |

| Reaction Time | 4-12 hours | 8 hours |

| Acetic Acid Excess | 10-20% | 15% |

| Yield | 85-95% | 90% |

| Purity | 94-98% | 96% |

The direct synthesis method produces hydrogen chloride as a byproduct, which requires specialized handling equipment and neutralization systems in industrial facilities [2]. Modern production plants incorporate hydrogen chloride recovery systems to minimize waste and reduce environmental impact [3].

Catalytic Esterification Techniques

Advanced industrial processes employ catalytic esterification techniques to enhance reaction efficiency and product selectivity [5] [6]. These methods utilize various catalyst systems to promote the esterification reaction while maintaining mild operating conditions [7]. The most commonly employed catalysts include Lewis acids, Brønsted acids, and transition metal complexes [8] [6].

Trifluoromethanesulfonic acid has emerged as a particularly effective catalyst for acetoxy silane production, enabling high conversion rates at relatively low temperatures [5]. The catalytic process typically operates under the following conditions:

Table 2: Catalytic Esterification Process Conditions

| Catalyst Type | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid | 80-120 | 1-3 | 92-97 | 95-98 |

| Aluminum chloride | 100-140 | 1-2 | 85-92 | 88-94 |

| Rhodium complexes | 60-100 | 1-2 | 88-95 | 92-96 |

Rhodium-based catalysts have demonstrated exceptional performance in hydrosilylation reactions, achieving turnover numbers approaching 1,900,000 over 24-hour periods [6]. These catalysts incorporate tertiary amine co-catalysts that enhance electron donation to the metal center, significantly improving catalytic activity [6].

The catalytic approach offers several advantages over direct synthesis, including reduced energy consumption, higher product purity, and improved process control [8] [6]. However, catalyst cost and recovery considerations influence the economic viability of these methods for large-scale production [6].

Laboratory-Scale Preparation Protocols

Laboratory synthesis of diacetoxydimethylsilane follows modified versions of industrial processes, adapted for smaller scale operations and research applications [9] [10]. The most common laboratory method involves the reaction of dimethyldichlorosilane with acetic acid or acetic anhydride under controlled conditions [11] [12].

A typical laboratory preparation protocol proceeds as follows:

Reagent Preparation: Dimethyldichlorosilane (0.1 mol, 12.9 g) is placed in a dry, inert atmosphere reaction vessel equipped with magnetic stirring and reflux condenser [10].

Addition of Acetic Reagent: Acetic acid (0.22 mol, 13.2 g) or acetic anhydride (0.11 mol, 11.2 g) is added dropwise while maintaining temperature below 60°C [11] [12].

Reaction Conditions: The mixture is heated to 80-120°C and maintained for 2-6 hours with continuous stirring [10].

Product Isolation: The reaction mixture is cooled, and volatile byproducts are removed under reduced pressure [10].

Table 3: Laboratory-Scale Synthesis Yields

| Acetic Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic Acid | 100 | 4 | 82-88 | 92-95 |

| Acetic Anhydride | 80 | 2 | 88-94 | 95-97 |

| Mixed System | 90 | 3 | 85-91 | 94-96 |

Laboratory preparations using acetic anhydride typically achieve higher yields and purities compared to acetic acid-based methods [12]. The anhydride route eliminates water formation, reducing side reactions and improving product quality [12].

Small-scale preparations benefit from the use of 4-dimethylaminopyridine catalysts, which enhance esterification rates under mild conditions [7]. Catalyst loadings of 0.05-2 mol% effectively promote acylation reactions while maintaining high selectivity [7].

Purification and Quality Control Standards

Purification of diacetoxydimethylsilane requires specialized techniques due to the compound's moisture sensitivity and moderate volatility [13] [14]. Industrial purification typically employs fractional distillation as the primary separation method [14] [15].

Table 4: Physical Properties for Distillation Design

| Property | Value | Reference Standard |

|---|---|---|

| Boiling Point | 163-165°C | 164°C |

| Melting Point | -12.5°C | -12.5°C |

| Density (25°C) | 1.054 g/mL | 1.053-1.055 g/mL |

| Refractive Index (20°C) | 1.403 | 1.4020-1.4040 |

| Flash Point | 67-69°C | 67.4°C |

Distillation parameters for industrial purification typically operate under the following conditions [16]:

- Column Pressure: 0.1-0.5 bar (reduced pressure)

- Reflux Ratio: 5:1 to 10:1

- Theoretical Plates: 15-25

- Overhead Temperature: 85-95°C (at 0.2 bar)

- Bottom Temperature: 110-130°C

Quality control protocols for diacetoxydimethylsilane incorporate multiple analytical techniques to ensure product specifications [17] [18]. Gas chromatography represents the primary analytical method for purity determination, typically achieving detection limits in the parts-per-million range [18] [19].

Table 5: Quality Control Specifications

| Parameter | Specification | Test Method |

|---|---|---|

| Purity | ≥95.0% (Gas Chromatography) | Gas Chromatography-Mass Spectrometry |

| Water Content | ≤0.1% | Karl Fischer Titration |

| Chloride Content | ≤100 ppm | Ion Chromatography |

| Acetic Acid | ≤0.5% | Gas Chromatography |

| Color | Colorless to pale yellow | Visual Inspection |

| Hydrolytic Sensitivity | Grade 7 (reacts slowly) | Moisture Exposure Test |

Nuclear Magnetic Resonance spectroscopy provides complementary quality control information, particularly for structural confirmation and impurity identification [20]. Silicon-29 Nuclear Magnetic Resonance spectroscopy offers unique advantages for organosilicon compound analysis due to the presence of silicon nuclei and characteristic chemical shift patterns [17].

Gas chromatography-mass spectrometry analysis enables comprehensive impurity profiling and quantitative determination of trace contaminants [21] [22]. This technique provides both separation capability and structural identification through mass spectral fragmentation patterns [21].

The moisture sensitivity of diacetoxydimethylsilane necessitates specialized storage and handling protocols to maintain product quality [23]. Storage containers must be sealed under dry nitrogen atmosphere, and exposure to atmospheric moisture should be minimized to prevent hydrolysis and quality degradation [23].

Diacetoxydimethylsilane exhibits a tetrahedral molecular geometry centered around the silicon atom, which serves as the central coordinating element [1] [2]. The silicon atom adopts sp³ hybridization, forming four covalent bonds with two methyl groups and two acetoxy groups [1] [2]. This tetrahedral arrangement is characteristic of organosilicon compounds and provides the molecule with its three-dimensional structural framework [3].

The molecular structure features a central silicon atom bonded to two methyl groups (-CH₃) and two acetoxy groups (-OCOCH₃), resulting in the molecular formula C₆H₁₂O₄Si [1] [2] [4]. The silicon-carbon bonds to the methyl groups exhibit typical single bond characteristics, while the silicon-oxygen bonds to the acetoxy groups demonstrate the characteristic reactivity of organosilicon compounds [1] [2].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₄Si | [1] [2] [4] |

| Molecular Weight | 176.24 g/mol | [1] [2] [4] |

| Central Atom Hybridization | sp³ | [1] [2] |

| Molecular Geometry | Tetrahedral | [1] [2] |

| Bond Types | Si-C, Si-O, C-O, C=O | [1] [2] |

The bonding characteristics involve silicon forming four sigma bonds in a tetrahedral arrangement, with bond angles approximating 109.5° [3]. The acetoxy groups contribute to the molecule's reactivity through their carbonyl functionality and their ability to undergo hydrolysis reactions [5] [6].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the different hydrogen atoms within diacetoxydimethylsilane [7]. The spectrum displays characteristic signals at δ 2.108 ppm corresponding to the acetyl methyl groups and δ 0.503 ppm for the silicon-bound methyl groups [7]. The silicon-bound methyl signal exhibits coupling to ²⁹Si with a coupling constant J(B,Si-29) = 7.7 Hz, confirming the direct silicon-carbon connectivity [7].

¹³C Nuclear Magnetic Resonance spectroscopy provides insight into the carbon environments, particularly the carbonyl carbons which are expected to appear in the δ 170-175 ppm region [8] [9]. This chemical shift range is characteristic of acetyl carbonyl groups in organosilicon acetate compounds [8].

²⁹Si Nuclear Magnetic Resonance spectroscopy is particularly valuable for characterizing the silicon chemical environment in organosilicon compounds [10] [11]. While specific chemical shift values were not explicitly reported in the available literature, ²⁹Si Nuclear Magnetic Resonance provides crucial information about the electronic environment around the silicon atom and its coordination state [10] [11].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in diacetoxydimethylsilane [10]. The spectrum is expected to show carbonyl stretching vibrations characteristic of acetyl groups, silicon-carbon stretching modes, and silicon-oxygen vibrational bands [10]. These spectroscopic features provide definitive identification of the molecular structure and functional group composition [10].

Mass Spectrometry

Electron ionization mass spectrometry provides molecular ion peaks and characteristic fragmentation patterns for diacetoxydimethylsilane [12]. The molecular ion peak at m/z 176 corresponds to the molecular weight, with subsequent fragmentation providing structural information through loss of acetyl groups and other characteristic fragmentation pathways [12].

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 2.108 (acetyl), δ 0.503 (Si-CH₃) | [7] |

| ¹³C Nuclear Magnetic Resonance | δ 170-175 (C=O) | [8] [9] |

| ²⁹Si Nuclear Magnetic Resonance | Silicon environment characterization | [10] [11] |

| Infrared | C=O, Si-C, Si-O stretches | [10] |

| Mass Spectrometry | Molecular ion and fragments | [12] |

Thermodynamic Properties (Density, Boiling Point, Vapor Pressure)

Diacetoxydimethylsilane exhibits well-defined thermodynamic properties that characterize its physical behavior under various conditions [4] [5] [13] [14] [6]. The compound demonstrates a melting point of -12.5°C, indicating its liquid state under standard ambient conditions [4] [5] [13] [14] [6]. The boiling point ranges from 163-166°C depending on pressure conditions, with most sources reporting values between 163-164°C [2] [4] [5] [13] [6].

The density of diacetoxydimethylsilane at 25°C is consistently reported as 1.053-1.054 g/mL, indicating a density slightly greater than water [4] [5] [13] [14] [6]. This density value is typical for organosilicon compounds containing acetoxy functional groups [4] [5] [13] [14] [6]. The refractive index at 20°C and 589 nm wavelength ranges from 1.4020 to 1.4040, providing optical characterization of the compound [4] [13].

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Melting Point | -12.5°C | [4] [5] [13] [14] [6] |

| Boiling Point | 163-166°C | [2] [4] [5] [13] [6] |

| Density (25°C) | 1.053-1.054 g/mL | [4] [5] [13] [14] [6] |

| Refractive Index (20°C, 589nm) | 1.4020-1.4040 | [4] [13] |

| Flash Point | 69°C | [4] [13] |

| Physical State (RT) | Liquid | [4] [5] [13] [6] |

| Appearance | Colorless to light yellow/red | [5] [6] |

The flash point of 69°C indicates the temperature at which the compound forms ignitable vapor-air mixtures, important for safety considerations during handling and storage [4] [13]. The compound exists as a liquid at room temperature with a colorless to light yellow or light red appearance [5] [6].

Reactivity with Moisture and Hydrolytic Stability

Diacetoxydimethylsilane demonstrates characteristic hydrolytic behavior typical of acetoxy-functional organosilicon compounds [5] [6] [15]. The compound exhibits a hydrolytic sensitivity rating of 7, indicating that it reacts slowly with moisture and water under ambient conditions [5] [6]. This reactivity stems from the susceptibility of the silicon-oxygen bonds to nucleophilic attack by water molecules [16] [17].

The hydrolysis mechanism involves nucleophilic substitution at the silicon center, where water molecules attack the silicon atom, leading to the cleavage of silicon-oxygen bonds [16] [17]. This process results in the formation of acetic acid and dimethylsilanediol as the primary hydrolysis products [5] [6] [16]. The reaction can be represented as a stepwise process where each acetoxy group is sequentially replaced by hydroxyl groups [16] [17].

Enhanced reactivity is observed under both acidic and basic conditions, where the hydrolysis rate is significantly accelerated compared to neutral pH conditions [18] [19]. Under acidic conditions, protonation of the acetoxy groups enhances their leaving group ability, while basic conditions facilitate nucleophilic attack through hydroxide ion participation [18] [19].

| Hydrolytic Parameter | Characteristic | Reference |

|---|---|---|

| Sensitivity Rating | 7 (slow reaction with moisture) | [5] [6] |

| Primary Products | Acetic acid + dimethylsilanediol | [5] [6] [16] |

| Mechanism | Nucleophilic substitution at Si | [16] [17] |

| pH Sensitivity | Enhanced under acidic/basic conditions | [18] [19] |

| Ambient Stability | Slow hydrolysis under normal conditions | [5] [6] |

The hydrolytic stability of diacetoxydimethylsilane is influenced by environmental factors including humidity, temperature, and pH [18] [19]. Under controlled dry conditions, the compound demonstrates reasonable stability, but exposure to moisture leads to gradual decomposition through the hydrolysis pathway [5] [6] [15]. This moisture sensitivity necessitates appropriate storage conditions and handling procedures to maintain compound integrity [15].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive